molecular formula C10H24Cl2N2O2 B8065346 (2S)-2-methylmorpholine;dihydrochloride

(2S)-2-methylmorpholine;dihydrochloride

Cat. No.: B8065346
M. Wt: 275.21 g/mol
InChI Key: SUWZMNAJEHBZJP-WUGLXOLRSA-N
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Description

(2S)-2-Methylmorpholine dihydrochloride is a chiral morpholine derivative where a methyl group is substituted at the 2-position of the morpholine ring, and the compound exists as a dihydrochloride salt. Morpholine derivatives are heterocyclic compounds featuring a six-membered ring containing one oxygen and one nitrogen atom. The dihydrochloride salt form enhances water solubility, making it advantageous for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2S)-2-methylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO.2ClH/c2*1-5-4-6-2-3-7-5;;/h2*5-6H,2-4H2,1H3;2*1H/t2*5-;;/m00../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZMNAJEHBZJP-WUGLXOLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.CC1CNCCO1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCO1.C[C@H]1CNCCO1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Morpholine derivatives vary in substituents and salt forms, influencing their physical, chemical, and biological properties. Key comparable compounds include:

(S)-2-Methylmorpholine Hydrochloride (CAS 1147108-99-3)
  • Structure: Mono-hydrochloride salt of (S)-2-methylmorpholine.
  • Key Differences : The absence of a second HCl reduces solubility in water compared to the dihydrochloride form.
  • Applications : Used in asymmetric synthesis and as a chiral building block in pharmaceuticals .
(2S)-2-(Trifluoromethyl)morpholine Hydrochloride (CAS 1394909-69-3)
  • Structure: Trifluoromethyl group at the 2-position; mono-hydrochloride salt.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and hydrolytic stability, making it suitable for agrochemical applications .
(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS 137524-88-0)
  • Structure : Additional methyl group at the 4-position and a methanamine substituent.
  • Used in bactericide preparation .
(S)-Piperazine-2-carboxylic Acid Dihydrochloride (CAS 158663-69-5)
  • Structure : Piperazine ring with a carboxylic acid group; dihydrochloride salt.
  • Key Differences : The piperazine core and carboxylic acid moiety enable peptide coupling and metal chelation. High purity (>99%) and thermal stability (melting point: 280°C) make it valuable in medicinal chemistry .

Physicochemical Properties

Compound Molecular Formula Solubility Stability Considerations
(2S)-2-Methylmorpholine dihydrochloride C₅H₁₂N₂O·2HCl High (water) Avoid strong oxidizers, moisture
(S)-2-Methylmorpholine hydrochloride C₅H₁₁NO·HCl Moderate (polar solvents) Sensitive to humidity
(2S)-2-(Trifluoromethyl)morpholine hydrochloride C₅H₉ClF₃NO Moderate (organic solvents) Hydrolytically stable
(S)-Piperazine-2-carboxylic acid dihydrochloride C₅H₁₂N₂O₂·2HCl High (water) Thermally stable (up to 280°C)

Biological Activity

(2S)-2-methylmorpholine;dihydrochloride is a chiral compound that belongs to the morpholine family. It is characterized by a six-membered ring structure containing one nitrogen atom and five carbon atoms, with a methyl group at the 2-position and two hydrochloride groups enhancing its solubility and stability. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the hydrochloride indicates that (2S)-2-methylmorpholine is in its salt form, which typically enhances solubility in biological systems. While specific mechanisms of action for this compound have not been extensively documented, studies suggest that it may interact with various neurotransmitter systems, potentially acting as an inhibitor in biochemical pathways critical for neurological functions .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Neurotransmitter Modulation : The compound may affect receptors or enzymes involved in neurotransmission, making it a candidate for further pharmacological exploration.
  • Antitumor Effects : Similar compounds have shown promising results in inhibiting the growth of cancer cell lines, such as triple-negative breast cancer cells, suggesting potential antitumor properties .
  • HIV Protease Inhibition : Related morpholine derivatives have been identified as inhibitors of HIV protease, indicating a possible role in antiviral therapies .

Case Studies

  • Antitumor Activity : In vitro studies on compounds similar to (2S)-2-methylmorpholine showed a significant reduction in cell viability of MDA-MB-231 breast cancer cells. For instance, one study reported a 55% decrease in viability after treatment with a related antagonist at a concentration of 10 μM over three days .
  • HIV Protease Inhibition : A derivative of 2-methylmorpholine was identified as a hydrophobic inhibitor of HIV protease. It binds to the active site of the enzyme, demonstrating effective inhibition of HIV-1 protease activity .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential neurotransmitter modulation
Related Morpholine DerivativeAntitumor effects on MDA-MB-231 cells
2-Methylmorpholine hydrochlorideInhibitor of HIV protease

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